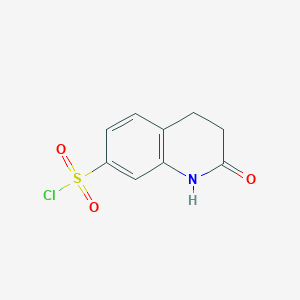

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Description

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-7-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c10-15(13,14)7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXOGFHTBCUHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901212609 | |

| Record name | 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947499-04-9 | |

| Record name | 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947499-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901212609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl Chloride Scaffold: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, rigidified bicyclic systems are highly sought after for their ability to lock pharmacophores into optimal conformations. The 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) core is a privileged scaffold that provides a stable hydrogen-bond donor/acceptor pair. When functionalized with a sulfonyl chloride at the C7 position, this scaffold becomes a powerful electrophilic building block. This technical guide explores the physicochemical properties, regioselective synthesis, and downstream applications of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride , providing self-validating protocols designed for drug development professionals.

Structural Identity and Physicochemical Profile

Understanding the physical parameters of this building block is critical for reaction design and storage. As a highly reactive electrophile, the sulfonyl chloride moiety is susceptible to hydrolysis, necessitating strict handling protocols[1].

Table 1: Quantitative Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride |

| CAS Registry Number | 947499-04-9 |

| Molecular Formula | C9H8ClNO3S |

| Molecular Weight | 245.68 g/mol |

| Hydrogen Bond Donors | 1 (Lactam NH) |

| Hydrogen Bond Acceptors | 3 (Lactam C=O, Sulfonyl S=O x2) |

| Electrophilic Vector | C7-Sulfonyl Chloride |

| Storage Requirements | 2-8 °C, inert atmosphere (Argon/N₂), moisture-free |

Mechanistic Role in Drug Design

The strategic placement of the sulfonyl group at the C7 position allows for the generation of diverse sulfonamide libraries. The dihydrocarbostyril core acts as a conformational mimic of an anilide, restricting rotatable bonds and reducing the entropic penalty upon target binding[2].

This specific C7-vector is extensively utilized in the synthesis of heterocyclic kinase inhibitors[3] and melatonin (MT1/MT2) receptor stimulants[4]. In MT1/MT2 receptor targeting, the rigid bicyclic system anchors the molecule within the transmembrane binding pocket, while the sulfonamide extension reaches into auxiliary sub-pockets to drive subtype selectivity[4].

The Causality of Synthesis: Overcoming Regioselectivity

A common pitfall in the synthesis of this building block is attempting a direct chlorosulfonation of the parent 3,4-dihydroquinolin-2(1H)-one using chlorosulfonic acid.

The Chemical Causality: In the dihydrocarbostyril system, the N1-amide nitrogen donates electron density into the aromatic ring, acting as an ortho/para director. However, the C8 position (ortho to N1) is sterically hindered by the fused aliphatic ring. Consequently, electrophilic aromatic substitution occurs almost exclusively at the C6 position (para to N1).

Attempting to force direct C7-substitution is thermodynamically and kinetically unviable. Therefore, accessing the C7-sulfonyl chloride requires a strategic workaround: a regioselective Sandmeyer-type reaction starting from the pre-functionalized 7-amino-3,4-dihydroquinolin-2(1H)-one .

Self-Validating Experimental Protocols

Protocol A: Synthesis via Sandmeyer-Type Chlorosulfonation

This protocol utilizes a radical-mediated process. Copper(II) chloride serves as a critical redox catalyst. Sulfur dioxide reduces Cu(II) to Cu(I), which then transfers a single electron to the diazonium salt, triggering the extrusion of N₂ and the formation of a highly reactive C7-aryl radical.

Step-by-Step Methodology:

-

Diazotization: Suspend 7-amino-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid. Cool to 0 °C.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Maintain the temperature below 5 °C to prevent the degradation of the diazonium salt into a phenol. Stir for 30 minutes.

-

Radical Chlorosulfonation: In a separate flask, prepare a saturated solution of SO₂ gas in glacial acetic acid containing CuCl₂ (0.2 eq). Cool to 0 °C.

-

Add the cold diazonium salt solution dropwise into the SO₂/CuCl₂ mixture.

-

Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases (approx. 2 hours).

-

Pour the mixture into crushed ice to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Self-Validation Checkpoint: Sulfonyl chlorides are notoriously incompatible with standard reverse-phase LC-MS due to rapid hydrolysis in aqueous mobile phases. To validate reaction completion and product integrity, withdraw a 10 µL aliquot, quench it into 200 µL of anhydrous methanol containing a drop of triethylamine, and stir for 5 minutes. This quantitatively converts the sulfonyl chloride into the stable methyl sulfonate ester, which can be accurately analyzed via LC-MS without degradation artifacts.

Synthetic workflow for 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride via Sandmeyer reaction.

Protocol B: Downstream Sulfonamide Library Generation

To utilize this core in drug discovery, it is reacted with diverse aliphatic or aromatic amines.

Step-by-Step Methodology:

-

Dissolve 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA is highly sterically hindered; it acts purely as a non-nucleophilic acid scavenger to mop up the HCl byproduct without competing with the target amine for the electrophile.

-

Add the desired primary or secondary amine (1.1 eq) dropwise at room temperature.

-

Stir for 2-4 hours until complete consumption of the sulfonyl chloride.

Self-Validation Checkpoint: Following the reaction, the mixture contains the product, unreacted amine, and DIPEA hydrochloride. A sequential washing strategy validates the purity: wash the DCM layer with 1M aqueous HCl. This selectively protonates and removes residual aliphatic amines and DIPEA into the aqueous layer, leaving the neutral sulfonamide in the organic phase. TLC (using a UV-active indicator) should show a single distinct spot, confirming the complete removal of the highly polar starting amine.

Workflow for generating sulfonamide drug libraries from the 7-sulfonyl chloride core.

References

-

WO 2009/023844 A2 - Heterocyclic Compounds, World Intellectual Property Organization (via Googleapis). Available at:[Link]

- CN104109143A - Melatonin (MT1-MT2) receptor stimulant, and preparation method and use thereof, Google Patents.

Sources

- 1. Jinan ponder chemical co. LTD Product Catalog_Page 197_Chemicalbook [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN104109143A - Melatonin (MT1-MT2) receptor stimulant, and preparation method and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, outlines a probable synthetic pathway, and explores its potential applications as a versatile building block in the design and development of novel therapeutic agents.

Core Molecular Attributes

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a derivative of the tetrahydroquinoline scaffold, which is a common motif in medicinal chemistry.[1][2] The introduction of a sulfonyl chloride group at the 7-position provides a reactive handle for further chemical modifications, making it a valuable intermediate for creating libraries of compounds for biological screening.[3]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₃S | Calculated |

| Molecular Weight | 245.68 g/mol | Calculated |

| Exact Mass | 244.99135 Da | Calculated |

Note: As this specific compound is not widely cataloged, the molecular weight and exact mass are calculated based on its chemical formula. These values are crucial for analytical characterization, such as mass spectrometry.

Synthesis and Reactivity

Proposed Synthetic Workflow

The key transformation is the introduction of the sulfonyl chloride group onto the aromatic ring of the tetrahydroquinoline core. This is typically achieved through chlorosulfonation.

Caption: Proposed synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool chlorosulfonic acid to 0°C.

-

Substrate Addition: Slowly add 2-oxo-1,2,3,4-tetrahydroquinoline to the cooled chlorosulfonic acid. The temperature should be carefully monitored and maintained.

-

Reaction Progression: After the addition is complete, allow the mixture to gradually warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours to drive the reaction to completion.

-

Work-up: Carefully pour the reaction mixture into ice-water to quench the excess chlorosulfonic acid. The solid product, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, will precipitate.

-

Purification: The precipitate can be collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization or flash chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The sulfonyl chloride functional group is sensitive to moisture, hence the need for an inert atmosphere to prevent hydrolysis.

-

Controlled Temperature: The reaction of chlorosulfonic acid is highly exothermic. Slow addition at low temperatures is crucial to control the reaction rate and prevent unwanted side reactions.

-

Quenching in Ice-Water: This step serves to safely neutralize the highly reactive chlorosulfonic acid and to precipitate the product, which is typically insoluble in water.

Applications in Drug Discovery

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][4] Derivatives of tetrahydroquinoline have been investigated for various therapeutic applications, including as anticancer agents.[1][5]

The sulfonyl chloride moiety is a versatile functional group that can readily react with a variety of nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonates, and other sulfur-containing compounds.[3][6] This reactivity allows for the straightforward synthesis of a diverse library of derivatives from a single intermediate.

Signaling Pathway and Workflow Visualization

The primary utility of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is as a scaffold for generating new chemical entities. The workflow for its use in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing the target compound.

This workflow highlights the central role of the title compound as a starting material for creating a chemical library, which is then screened to identify "hit" compounds with desired biological activity. Subsequent optimization of these hits through structure-activity relationship (SAR) studies can lead to the identification of a candidate drug. The tetrahydroquinoline core provides a rigid scaffold that can be appropriately decorated with various functional groups to interact with biological targets. N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, a related class of compounds, have shown promise as antimicrobial agents.[7]

Conclusion

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride represents a valuable, albeit not commonly cataloged, chemical intermediate for drug discovery and development. Its synthesis is achievable through established methods, and its reactivity allows for the creation of diverse molecular libraries. The embedded 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a well-recognized pharmacophore, suggesting that derivatives of this compound hold significant potential for the development of new therapeutic agents. Researchers in medicinal chemistry can leverage this guide to synthesize and utilize this versatile building block in their quest for novel drugs.

References

- Vertex Pharmaceuticals. (2011).

- PubChemLite. 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.

- ChemicalBook. 1,2,3,4-tetrahydro-2-(trifluoroacetyl)isoquinoline-7-sulfonyl chloride.

- PubChem. 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride.

- Chemical Substance Information. 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride.

- Angewandte Chemie International Edition. (2020).

- BLDpharm. 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride.

- PubChemLite. 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride.

- Rinaldi Tosi, M. E., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity.

- MDPI. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)

- PubChem. 1,2,3,4-Tetrahydroquinoline.

- The Good Scents Company. 1,2,3,4-tetrahydroquinoline.

- Nature. (2024).

- ACS Publications. (2024). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)

- ResearchGate. (2025).

- precisionFDA. 1,2,3,4-TETRAHYDROISOQUINOLINE-7-SULFONAMIDE.

- PubMed. (2019).

- Wikipedia. Tetrahydroquinoline.

- Santa Cruz Biotechnology. 1,2,3,4-Tetrahydro-2-(trifluoroacetyl)isoquinoline-7-sulfonyl chloride.

Sources

- 1. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Solubility profile of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in Organic Solvents

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are paramount to its ultimate success as a therapeutic agent. Among these, aqueous and organic solubility stand out as a critical determinant of a drug's developability, influencing everything from formulation strategies to bioavailability.[1][2][3] Poor solubility can present significant hurdles, leading to costly late-stage failures in the development pipeline.[2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and determining the solubility profile of a key pharmaceutical intermediate: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride. By elucidating the theoretical underpinnings and providing a robust experimental protocol, we aim to empower researchers to generate high-quality, reproducible solubility data essential for informed decision-making in the progression of NCEs.

Introduction to 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring a quinolone core, is a common scaffold in a variety of pharmacologically active molecules. The presence of a reactive sulfonyl chloride group makes it a valuable intermediate for the synthesis of a diverse array of sulfonamide derivatives, which are a cornerstone of many therapeutic classes.[4][5] Understanding the solubility of this intermediate in various organic solvents is crucial for its synthesis, purification, and subsequent derivatization reactions.

The chemical structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, with its polar lactam and sulfonyl chloride functionalities, alongside a relatively nonpolar bicyclic core, suggests a nuanced solubility profile that will be highly dependent on the nature of the chosen solvent.

Caption: Chemical structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, the key factors influencing its solubility in organic solvents include:

-

Polarity: The molecule possesses both polar (lactam, sulfonyl chloride) and nonpolar (aromatic and aliphatic rings) regions. Solvents with a polarity that can effectively solvate both of these regions will likely exhibit higher dissolving capacity.

-

Hydrogen Bonding: The lactam group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Solvents that can participate in hydrogen bonding, such as alcohols, are expected to be good solvents.

-

Dipole-Dipole Interactions: The polar C=O and S=O bonds create significant dipole moments, which will interact favorably with polar aprotic solvents like acetone or acetonitrile.

-

Van der Waals Forces: The nonpolar carbocyclic ring will interact via weaker van der Waals forces, which are more significant in nonpolar solvents.

Given these characteristics, a range of organic solvents with varying polarities and hydrogen bonding capabilities should be investigated to establish a comprehensive solubility profile.

Experimental Determination of Solubility: A Best-Practice Protocol

The determination of equilibrium solubility is a cornerstone of pre-formulation studies.[6] The shake-flask method, when meticulously executed, remains the gold standard for obtaining reliable thermodynamic solubility data.[2][7]

Materials and Equipment

-

Solute: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (purity >98%)

-

Solvents: A selection of high-purity organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, toluene, heptane).

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Experimental Workflow

The following workflow outlines the steps for determining the equilibrium solubility of the target compound.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Vials: Accurately weigh an excess amount of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride into each vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Addition of Solvent: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[7]

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is crucial to avoid aspirating solid particles during sampling.[8]

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Filtration ensures the removal of any fine, suspended particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

HPLC Analysis: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds. The mobile phase could consist of a gradient of water and acetonitrile or methanol.[9] Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

-

Quantification: Prepare a calibration curve using standard solutions of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride of known concentrations. Use the calibration curve to determine the concentration of the diluted saturated solution. Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Anticipated Solubility Profile and Data Interpretation

Based on the chemical structure, a hypothetical solubility profile can be anticipated. This should be experimentally verified.

Table 1: Anticipated Qualitative Solubility of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the lactam and solvating the polar sulfonyl chloride group. |

| Polar Aprotic | Acetonitrile, Acetone, THF | Moderate to High | Strong dipole-dipole interactions with the polar functional groups. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Can solvate the overall molecule, but lacks strong hydrogen bonding capabilities. |

| Esters | Ethyl Acetate | Low to Moderate | Intermediate polarity, may offer a balance of interactions. |

| Aromatic | Toluene | Low | Primarily nonpolar interactions, less effective at solvating the polar groups. |

| Aliphatic | Heptane | Very Low | Nonpolar solvent, unable to effectively solvate the polar functionalities. |

Interpretation of Results for Drug Development:

-

High Solubility in a particular solvent: This solvent could be suitable for reaction chemistry, purification (e.g., crystallization), and formulation of stock solutions for screening assays.[1]

-

Moderate Solubility: These solvents may still be useful, particularly if a combination of solvents is employed to fine-tune the solubility for specific applications.

-

Low Solubility: While not ideal for creating solutions, low solubility in a particular solvent might be advantageous for inducing precipitation or crystallization during purification.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and reproducible data that is essential for the advancement of drug discovery and development programs.[7] Early and accurate assessment of solubility can significantly de-risk a project by identifying potential liabilities and informing strategies to mitigate them.[1][2]

Future work should focus on expanding the range of solvents tested, including co-solvent systems, and investigating the effect of temperature on solubility. Additionally, for compounds intended for oral administration, determining the aqueous solubility at different pH values is a critical next step.

References

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Course Hero. [Link]

-

Bergström, C. A. S., & Llinas, A. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK, 8(3), 183–187. [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 569-574. [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Kiec-Kononowicz, K., & Pękala, E. (2002). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 59(4), 263-269. [Link]

-

Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 941–948. [Link]

-

Shaik, S. P., et al. (2022). 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. Journal of Cardiovascular Disease Research, 13(5), 1143-1150. [Link]

-

PubChemLite. (n.d.). 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. PubChemLite. [Link]

-

Tosi, M. E. R., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, 20(12), e202300905. [Link]

-

Chemcas. (n.d.). 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. Chemcask. [Link]

-

PubChem. (n.d.). 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

-

Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(41), 14811-14816. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 5. d-nb.info [d-nb.info]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chlorosulfonation of 3,4-Dihydro-2(1H)-quinolinone

Abstract

This technical guide provides a comprehensive overview of the chlorosulfonation of 3,4-dihydro-2(1H)-quinolinone, a critical reaction for the synthesis of key pharmaceutical intermediates. The document delves into the underlying mechanistic principles, offers detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and modification of quinolinone-based scaffolds.

Introduction

3,4-Dihydro-2(1H)-quinolinone and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3][4] Notably, sulfonated quinolinone derivatives have emerged as potent therapeutic agents, including treatments for cancer and as novel antidepressants.[2][5][6] The introduction of a chlorosulfonyl group onto the quinolinone ring is a pivotal transformation, enabling further derivatization to a wide array of sulfonamides and related compounds.[7][8] Understanding the intricacies of the chlorosulfonation mechanism is therefore paramount for the efficient and regioselective synthesis of these valuable molecules.

This guide will focus on the direct chlorosulfonation of 3,4-dihydro-2(1H)-quinolinone using chlorosulfonic acid, a common and effective method for this transformation.[7] We will explore the electrophilic aromatic substitution (EAS) mechanism, the directing effects of the substituents on the quinolinone ring, and provide a practical, field-tested experimental protocol.

The Mechanism of Chlorosulfonation

The chlorosulfonation of 3,4-dihydro-2(1H)-quinolinone proceeds via an electrophilic aromatic substitution (EAS) pathway.[9][10] This class of reactions involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.[9][10]

The Electrophile: Sulfur Trioxide

In chlorosulfonation with chlorosulfonic acid (ClSO₃H), the active electrophile is believed to be sulfur trioxide (SO₃), which is in equilibrium with chlorosulfonic acid. The reaction is typically performed using an excess of chlorosulfonic acid, which also serves as the solvent.

Regioselectivity: The Directing Effects of Substituents

The 3,4-dihydro-2(1H)-quinolinone ring system contains both activating and deactivating groups that influence the position of electrophilic attack.

-

The Amide Group: The nitrogen atom of the lactam ring is an activating, ortho-, para- directing group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.

-

The Carbonyl Group: The carbonyl group is a deactivating, meta- directing group, withdrawing electron density from the ring.

-

The Fused Saturated Ring: The dihydro portion of the quinolinone has a minor electronic effect.

The powerful activating effect of the amide nitrogen dominates, directing the incoming electrophile primarily to the para position (position 6) relative to the nitrogen. This leads to the formation of 3,4-dihydro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride as the major product.

Mechanistic Steps

The chlorosulfonation of 3,4-dihydro-2(1H)-quinolinone can be broken down into the following key steps:

-

Generation of the Electrophile: Chlorosulfonic acid is in equilibrium with sulfur trioxide (SO₃), the active electrophile.

-

Electrophilic Attack: The π-electrons of the aromatic ring of 3,4-dihydro-2(1H)-quinolinone attack the sulfur atom of SO₃. This attack preferentially occurs at the C6 position due to the directing effect of the amide nitrogen. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring.

-

Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Restoration of Aromaticity: A base (such as the chlorosulfonate anion) removes a proton from the carbon atom bearing the sulfonyl group, restoring the aromaticity of the ring and forming the sulfonic acid intermediate.

-

Conversion to the Sulfonyl Chloride: The sulfonic acid intermediate then reacts with another molecule of chlorosulfonic acid or thionyl chloride (if added) to form the final product, 3,4-dihydro-2(1H)-quinolinone-6-sulfonyl chloride.[7]

Visualizing the Mechanism

The following diagram illustrates the key steps in the chlorosulfonation of 3,4-dihydro-2(1H)-quinolinone.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Comprehensive Safety Data Sheet (SDS) and Laboratory Handling Guidelines for 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary drug discovery, the sulfonamide moiety remains a privileged pharmacophore, frequently utilized to modulate target binding affinity and improve pharmacokinetic profiles. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (CAS: 947499-04-9) is a highly valuable, yet highly reactive, electrophilic building block used to install this moiety. Because of its intense reactivity, standard handling procedures are insufficient. This whitepaper synthesizes critical Safety Data Sheet (SDS) information with field-proven laboratory protocols, emphasizing the mechanistic causality behind its hazards and providing self-validating experimental workflows to ensure both safety and high synthetic yields.

Chemical Identity and Quantitative Data

Before integrating this compound into a synthetic pipeline, it is critical to understand its baseline physical properties. The structural integration of a lactam ring (2-oxo-1,2,3,4-tetrahydroquinoline) with a sulfonyl chloride group creates a bifunctional molecule that requires strict environmental controls [1].

| Property | Value |

| Chemical Name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride |

| CAS Number | 947499-04-9 |

| Molecular Formula | C9H8ClNO3S |

| Molecular Weight | 245.68 g/mol |

| Appearance | Solid (typically off-white to pale yellow powder) |

| Electrophilic Center | S(VI) atom of the sulfonyl chloride group |

| Storage Temperature | 2-8°C (Under inert atmosphere) |

Hazard Profile & Mechanistic Causality (SDS Integration)

Understanding the why behind a chemical's hazard classification is the foundation of laboratory safety. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

H314: Causes severe skin burns and eye damage (Skin Corr. 1B/1C).

-

H335: May cause respiratory irritation (STOT SE 3).

The Causality of the Hazard

The severe corrosivity of 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is not inherent to the intact molecule, but rather to its degradation pathway. The highly electrophilic sulfur atom is extremely susceptible to nucleophilic attack by water.

Upon contact with ambient moisture, sweat on the skin, or the mucous membranes of the respiratory tract, the compound undergoes rapid, exothermic hydrolysis. This S-Cl bond cleavage generates equimolar amounts of hydrochloric acid (HCl) and the corresponding sulfonic acid. It is the localized, rapid generation of concentrated HCl that drives acute cellular necrosis, protein denaturation, and severe chemical burns [2]. Furthermore, if stored improperly, this moisture-driven hydrolysis initiates an autocatalytic degradation loop , where the generated HCl accelerates the breakdown of the remaining bulk material, leading to pressure buildup in sealed containers.

Mechanistic pathways of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride reactivity.

Laboratory Handling & Storage Protocols

To mitigate the hazards described above, the handling of this compound must be treated as a self-validating system where every action prevents moisture ingress.

Storage Directives

-

Environment: Store at 2-8°C in a secondary desiccator.

-

Causality: Thermal energy and ambient humidity drive the autocatalytic hydrolysis. Storing the compound cold and under an Argon headspace suppresses both kinetic degradation and moisture ingress [2].

PPE and Handling

-

Gloving Strategy: Standard latex offers insufficient barrier protection against the chlorinated solvents (e.g., Dichloromethane) obligatorily used with sulfonyl chlorides. Double-gloving with nitrile (outer) and polyethylene (inner), or the use of heavy-duty butyl rubber gloves, is mandatory [3].

-

Transfer: All weighing and transfer operations should ideally be conducted in a glovebag or via Schlenk line techniques if the ambient relative humidity exceeds 30%.

End-to-end laboratory handling and self-validating workflow for reactive electrophiles.

Experimental Workflow: Sulfonamide Synthesis

The most common application for 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is the synthesis of sulfonamides via nucleophilic substitution with an amine. The following protocol is designed with built-in causality and self-validating checkpoints.

Reagent Causality Selection

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (Water < 50 ppm). Reason: Prevents competitive hydrolysis of the sulfonyl chloride.

-

Base: N,N-Diisopropylethylamine (DIPEA). Reason: While Triethylamine (TEA) is common, DIPEA is preferred. Its steric bulk prevents it from acting as a competing nucleophile, thereby eliminating the formation of transient, highly reactive sulfonylammonium intermediates that can lead to complex side-reactions.

Step-by-Step Methodology

-

System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon for 5 minutes.

-

Amine Preparation: Dissolve the target primary or secondary amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

-

Causality: The 2.5 equivalents of base are strictly required to neutralize the HCl byproduct (1 equiv) and maintain the amine in its unprotonated, nucleophilic state.

-

-

Thermal Control: Submerge the reaction flask in an ice-water bath (0°C).

-

Causality: The coupling reaction is highly exothermic. Cooling suppresses off-target reactions and thermal degradation of the sulfonyl chloride.

-

-

Electrophile Addition: Dissolve 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10 minutes.

-

Reaction & Self-Validation (Monitoring): Remove the ice bath and allow the reaction to warm to room temperature (approx. 2-4 hours).

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The system validates its completion when the distinct UV-active spot corresponding to the sulfonyl chloride starting material completely disappears.

-

-

Quenching (Self-Validating): Cool the reaction back to 0°C and slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3 ).

-

Validation Checkpoint: The cessation of CO2 gas evolution (bubbling) provides immediate visual confirmation that all residual HCl and unreacted sulfonyl chloride have been successfully neutralized.

-

-

Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude sulfonamide.

References

-

Title: "Laboratory Safety Guidelines for Handling Reactive Electrophiles and Corrosives" Source: PubChem (National Institutes of Health) URL: [Link]

Step-by-step preparation of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride from quinolinone

Application Note: Step-by-Step Preparation of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl Chloride

Executive Summary & Mechanistic Rationale

In modern drug discovery, particularly in the development of Indoleamine 2,3-Dioxygenase (IDO) inhibitors and targeted immunotherapeutics, the functionalization of the quinolinone (3,4-dihydroquinolin-2(1H)-one) scaffold is a critical synthetic node[1].

A common pitfall among bench chemists is attempting to synthesize 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride directly from quinolinone. This direct approach is fundamentally flawed due to electronic directing effects. The amide nitrogen of 3,4-dihydroquinolin-2(1H)-one acts as a strong ortho/para-directing group during electrophilic aromatic substitution (EAS). Because the para-position corresponds to C6, direct treatment of quinolinone with chlorosulfonic acid overwhelmingly yields the 6-sulfonyl chloride isomer[1]. The C7 position is meta to the directing nitrogen, rendering it electronically deactivated.

To successfully access the 7-isomer, we must bypass direct EAS and instead utilize a de novo cyclization strategy. By starting with ethyl 3-phenylpropanoate, we can install the necessary functional groups prior to forming the quinolinone ring. This culminates in a 7-amino-quinolinone intermediate that is perfectly primed for a Sandmeyer-type chlorosulfonation[2].

Visualizing the Synthetic Workflows

Fig 1. Divergent synthetic pathways for 6- vs. 7-sulfonyl chloride quinolinone derivatives.

Data Presentation & Analytical Benchmarks

| Parameter | Direct EAS Route (6-Isomer) | De Novo Sandmeyer Route (7-Isomer) |

| Starting Material | 3,4-Dihydroquinolin-2(1H)-one | Ethyl 3-phenylpropanoate |

| Key Intermediates | None (Direct conversion) | Dinitro ester, 7-Amino-quinolinone |

| Reagents | ClSO3H, CCl4 or DCM | HNO3/H2SO4, Pd/C/H2, NaNO2, SO2/CuCl2 |

| Regioselectivity | Electronic (C6 is para to NH) | Structural (Pre-installed amino group) |

| Typical Overall Yield | 60 – 85% | 30 – 50% (over 3 steps) |

| Primary Challenge | Handling highly corrosive ClSO3H | Multi-step synthesis, handling SO2 gas |

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the Quinolinone Precursor (7-Amino-3,4-dihydroquinolin-2(1H)-one)

Step 1.1: Nitration of Ethyl 3-phenylpropanoate

-

Rationale : This step installs the nitro groups at the 2- and 4-positions. The 2-nitro group is essential for the subsequent cyclization into the quinolinone core, while the 4-nitro group will eventually become the 7-amino handle on the final ring[2].

-

Procedure :

-

Prepare a nitrating mixture by carefully adding 25 mL of fuming nitric acid to 50 mL of concentrated sulfuric acid in a round-bottom flask cooled to 0 °C.

-

Slowly add ethyl 3-phenylpropanoate (28.1 mmol) dropwise to the acid mixture, maintaining the internal temperature strictly at 0 °C.

-

Stir the reaction at 0 °C for 60 minutes, then attach a reflux condenser and heat to 60 °C for 16 hours.

-

Cool the mixture to room temperature and carefully pour it over 200 g of crushed ice.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield ethyl 3-(2,4-dinitrophenyl)propanoate.

-

-

Self-Validation Checkpoint : The reaction mixture will transition from a clear solution to a deep yellow/orange biphasic mixture. TLC (Hexanes/EtOAc) should show complete consumption of the starting ester.

Step 1.2: Catalytic Hydrogenation and Spontaneous Cyclization

-

Rationale : Reduction of the nitro groups yields a highly reactive 2,4-diamino intermediate. The amine at the 2-position is perfectly situated to attack the ethyl ester carbonyl via a 6-membered transition state. The thermodynamic stability of the resulting lactam drives a spontaneous intramolecular amidation, generating the quinolinone core[2].

-

Procedure :

-

Dissolve the crude ethyl 3-(2,4-dinitrophenyl)propanoate in absolute ethanol (100 mL).

-

Add 10% Pd/C (approx. 10% w/w) carefully under a nitrogen atmosphere to prevent ignition.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr shaker at 30 psi).

-

Stir vigorously at room temperature for 12 hours.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with hot ethanol.

-

Concentrate the filtrate in vacuo. Purify the residue via recrystallization or silica gel chromatography to afford 7-amino-3,4-dihydroquinolin-2(1H)-one.

-

-

Self-Validation Checkpoint : Cessation of hydrogen gas uptake indicates complete reduction. Because the cyclization releases ethanol and forms the lactam, LC-MS should confirm the mass of the cyclized product ( [M+H]+=163.2 ) rather than the uncyclized diamine.

Phase 2: Sandmeyer Chlorosulfonation (Assembly of the 7-Sulfonyl Chloride)

Step 2.1: Diazotization

-

Rationale : Converts the stable 7-amino group into a highly labile diazonium leaving group, priming the C7 position for radical substitution.

-

Procedure :

-

Suspend 7-amino-3,4-dihydroquinolin-2(1H)-one (10 mmol) in a mixture of concentrated HCl (15 mL) and glacial acetic acid (5 mL).

-

Cool the suspension to 0 °C using an ice-salt bath.

-

Dissolve sodium nitrite (11 mmol, 1.1 equiv) in a minimal amount of cold water (approx. 5 mL).

-

Add the NaNO2 solution dropwise to the amine suspension, ensuring the internal temperature does not exceed 5 °C. Stir for 45 minutes.

-

-

Self-Validation Checkpoint : The suspension will gradually clear as the water-soluble diazonium salt forms. Spotting the mixture on starch-iodide paper should yield a blue-black color, confirming the presence of excess nitrous acid.

Step 2.2: Copper-Catalyzed Chlorosulfonation

-

Rationale : Copper(II) chloride acts as a single-electron transfer (SET) catalyst, reducing the diazonium salt to an aryl radical and expelling N2. The radical is trapped by SO2, and subsequent oxidation/chlorine transfer yields the sulfonyl chloride[2].

-

Procedure :

-

In a separate, well-ventilated flask, prepare a saturated solution of SO2 gas in glacial acetic acid (30 mL) at 0 °C. Add CuCl2 dihydrate (2.5 mmol, 0.25 equiv). (Note: Alternatively, a mixture of aqueous sodium bisulfite and HCl can be used to generate SO2 in situ).

-

Slowly transfer the cold diazonium solution into the SO2/CuCl2 mixture over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture onto crushed ice (100 g). The product will precipitate as a solid.

-

Filter the solid, wash thoroughly with ice-cold water, and dry under high vacuum to yield 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.

-

-

Self-Validation Checkpoint : Immediate, vigorous evolution of nitrogen gas (bubbling) will occur upon mixing. The cessation of gas evolution indicates the completion of the radical coupling.

-

Storage : The final sulfonyl chloride is highly moisture-sensitive and must be stored strictly under an inert gas (Argon/N2) at -20 °C.

References

-

US Patent Application Publication US 2009/0069337 A1. Intermediate 25: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride. Google Patents. 2

-

Phenyl Benzenesulfonylhydrazides Exhibit Selective Indoleamine 2,3-Dioxygenase Inhibition with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy. Journal of Medicinal Chemistry, ACS Publications (2015). 1

Sources

Application of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride as an active pharmaceutical intermediate (API)

Introduction & Mechanistic Rationale

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (CAS: 947499-04-9) has emerged as a highly privileged active pharmaceutical intermediate (API) building block[1]. Featuring a conformationally restricted bicyclic lactam core and a highly reactive sulfonyl chloride at the 7-position, this intermediate is instrumental in the design of targeted therapeutics[2].

The tetrahydroquinoline-2-one scaffold serves as a robust hydrogen bond donor/acceptor system, mimicking endogenous indole and quinoline structures while offering superior metabolic stability compared to basic anilines. The 7-position sulfonyl vector is specifically critical for accessing the deep hydrophobic binding pockets of G-protein coupled receptors (GPCRs), distinguishing it from its 6-substituted isomer which presents a different spatial trajectory[3].

This intermediate is prominently utilized in the synthesis of 5-HT6 receptor antagonists for cognitive impairment and Alzheimer's disease[2], melatonin (MT1/MT2) receptor agonists for circadian rhythm disorders[4], and related structural analogs serve as PKM2 activators in oncology[3].

Physicochemical Profiling

Understanding the physical and chemical properties of this API intermediate is essential for optimizing reaction conditions and preventing premature degradation.

| Property | Data |

| Chemical Name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride |

| CAS Number | 947499-04-9[1] |

| Molecular Formula | C9H8ClNO3S[5] |

| Molecular Weight | 245.68 g/mol [6] |

| Structural Class | Bicyclic Lactam / Aryl Sulfonyl Chloride |

| Key Reactive Sites | C7-Sulfonyl Chloride (Electrophile), N1-Lactam (Weak Nucleophile) |

Application Workflows & Protocols

Protocol 1: High-Yield Synthesis of Sulfonamide API Precursors

Expertise & Experience Insight: Sulfonyl chlorides are highly prone to hydrolytic degradation. The choice of solvent and base is critical to maximizing yield. We recommend anhydrous Dichloromethane (DCM) coupled with N,N-Diisopropylethylamine (DIPEA). DIPEA is preferred over Triethylamine (TEA) because its increased steric hindrance minimizes nucleophilic attack on the sulfonyl chloride by the base itself, thereby preventing the formation of transient, less reactive sulfene intermediates.

Step-by-Step Methodology:

-

Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to ensure a strictly anhydrous environment.

-

Dissolution : Dissolve the target primary or secondary amine (1.05 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

-

Base Addition : Add DIPEA (2.5 equiv) to the amine solution. Causality: The excess base neutralizes the HCl generated during the sulfonylation, preventing the protonation of the nucleophilic amine and driving the reaction forward.

-

Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (1.0 equiv) portion-wise over 10 minutes. Causality: Portion-wise addition at 0 °C controls the exothermic nature of the reaction and minimizes hydrolytic side-reactions.

-

Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor the consumption of the sulfonyl chloride via TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is complete when the electrophile spot disappears.

-

Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with DCM (3 x 15 mL).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure sulfonamide intermediate.

Protocol 2: N-Alkylation of the Lactam Core (Downstream Functionalization)

For APIs requiring lipophilic optimization (e.g., to cross the blood-brain barrier for 5-HT6 targeting), the lactam nitrogen can be selectively alkylated[7].

Step-by-Step Methodology:

-

Deprotonation : Dissolve the sulfonamide intermediate from Protocol 1 in anhydrous THF. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the acidic lactam NH (pKa ~15) without cleaving the newly formed sulfonamide bond.

-

Alkylation : Stir for 30 minutes at 0 °C. Self-Validation: Wait until hydrogen gas evolution completely ceases, indicating quantitative deprotonation. Add the desired alkyl halide (e.g., methyl iodide, 1.5 equiv) dropwise.

-

Completion : Stir at room temperature for 4 hours. Quench carefully with saturated aqueous NH4Cl to neutralize unreacted NaH, and extract with Ethyl Acetate. Purify via recrystallization or chromatography.

Mechanistic Visualizations

GPCR Modulator Synthesis Workflow

The following diagram illustrates the divergent synthetic utility of the 7-sulfonyl chloride intermediate in developing distinct therapeutic classes.

Divergent synthetic workflow of the 7-sulfonyl chloride intermediate in API development.

5-HT6 Receptor Antagonism Signaling Pathway

When integrated into a 5-HT6 receptor antagonist, the tetrahydroquinoline core effectively anchors the molecule within the GPCR binding pocket, modulating the downstream cAMP pathway.

Mechanism of action for 5-HT6 receptor antagonists derived from the API intermediate.

References

- Title: WO 2009/023844 A2 - 3' SUBSTITUTED COMPOUNDS HAVING 5-HT6 RECEPTOR AFFINITY Source: WIPO / Google Patents URL

- Title: CN104109143A - Melatonin (MT1-MT2)

-

Title: 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

- 1. CAS:1269151-27-0, 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride-毕得医药 [bidepharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104109143A - Melatonin (MT1-MT2) receptor stimulant, and preparation method and use thereof - Google Patents [patents.google.com]

- 5. Jinan ponder chemical co. LTD Product Catalog_Page 197_Chemicalbook [m.chemicalbook.com]

- 6. 66657-42-9|2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. scribd.com [scribd.com]

Application Notes & Protocols: Chlorosulfonation of Quinolinone Derivatives

Introduction: The Strategic Importance of Quinolinone Sulfonyl Chlorides

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this scaffold is a critical step in the drug discovery process, enabling the modulation of pharmacokinetic and pharmacodynamic properties. Among the various derivatizations, the introduction of a sulfonyl chloride group (-SO₂Cl) via chlorosulfonation is of paramount importance. This highly reactive moiety serves as a versatile chemical handle for the synthesis of a diverse array of sulfonamides, sulfonate esters, and other sulfur-containing analogs, which are prominent pharmacophores in anticancer and antibacterial agents.

This guide provides a comprehensive overview of the reagents, conditions, and mechanistic principles for the successful chlorosulfonation of quinolinone derivatives. It is designed for researchers, medicinal chemists, and process development professionals, offering field-proven insights to facilitate the synthesis of these valuable intermediates.

Part 1: Mechanistic Insights & Reagent Selection

The Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)

The chlorosulfonation of the quinolinone ring system is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The process is generally carried out using chlorosulfonic acid (ClSO₃H), which serves as both the solvent and the electrophile source.[1] While several species exist in equilibrium within chlorosulfonic acid, the key electrophile is believed to be the sulfur trioxide-like cation, +SO₂Cl.[1]

The reaction proceeds via a standard SEAr mechanism:

-

Generation of the Electrophile: Chlorosulfonic acid auto-protolyzes to generate the potent electrophile.

-

π-Complex Formation: The electron-rich carbocyclic ring of the quinolinone acts as a nucleophile, attacking the electrophile to form a transient, non-covalent π-complex.

-

Sigma-Complex (Wheland Intermediate) Formation: The π-complex collapses into a resonance-stabilized carbocation known as a sigma-complex or Wheland intermediate. This step is typically the rate-determining step of the reaction.

-

Deprotonation & Re-aromatization: A weak base (such as the chlorosulfate anion, ClSO₃⁻) abstracts a proton from the sp³-hybridized carbon of the sigma-complex, restoring the aromaticity of the ring and yielding the final quinolinone sulfonyl chloride product.

Regioselectivity: Directing Effects on the Quinolinone Scaffold

The position of substitution on the quinolinone ring is dictated by the electronic effects of the existing functional groups.[2] For the common 2-quinolinone (carbostyril) nucleus, two primary influences are at play:

-

The Lactam (Amide) Group: The nitrogen atom of the lactam is an activating, ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic system via resonance (+M effect).[3] This increases the electron density at positions 6 and 8.

-

The Carbonyl Group: The carbonyl group is a deactivating, meta-director due to its electron-withdrawing nature through both resonance and induction (-M, -I effects).[3]

The powerful activating and para-directing effect of the lactam nitrogen typically dominates, leading to preferential substitution at the C-6 position of the 2-quinolinone ring. This is empirically confirmed by the commercial availability and synthesis of 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.[4] Steric hindrance can also play a role, often disfavoring substitution at the C-8 position, which is peri-disposed to the heterocyclic ring.

Principal Reagents

Chlorosulfonic acid is the most common and effective reagent for this transformation. Its properties and role are summarized below.

| Reagent | Formula | Key Characteristics & Role |

| Chlorosulfonic Acid | ClSO₃H | A highly reactive, corrosive liquid.[5] Acts as both the solvent and the source of the electrophile.[1] Used in large excess (typically 5-10 equivalents or more) to drive the reaction to completion and minimize side reactions like sulfone formation.[6] Reacts violently with water, necessitating anhydrous conditions.[7] |

Part 2: Experimental Protocols & Workflow

This section details a generalized, robust protocol for the chlorosulfonation of a 2-quinolinone derivative. Researchers must adapt this procedure based on the specific substrate's reactivity and solubility.

General Workflow Diagram

Caption: Generalized workflow for the synthesis of quinolinone sulfonyl chlorides.

Detailed Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride

This protocol is a representative example and should be optimized for specific substrates.

Materials & Equipment:

-

2-Quinolinone (1.0 eq)

-

Chlorosulfonic acid (5.0 - 10.0 eq)

-

Round-bottom flask equipped with a magnetic stir bar and a drying tube (or nitrogen inlet)

-

Ice-water bath

-

Crushed ice

-

Deionized water

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Preparation: In a fume hood, add chlorosulfonic acid (5.0 eq) to a clean, dry round-bottom flask equipped with a stir bar. Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.

-

Substrate Addition: Add the 2-quinolinone (1.0 eq) portion-wise to the cold, stirred chlorosulfonic acid over 15-30 minutes. Ensure the internal temperature does not rise significantly. The order of addition—adding the solid aromatic compound to the excess acid—is critical to minimize side reactions.[6]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-24 hours. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be necessary. Monitor the reaction's progress by periodically quenching a small aliquot and analyzing it by TLC or LC-MS.

-

Work-up (Quenching): Once the reaction is complete, cool the mixture back down in an ice bath. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

-

Isolation: The quinolinone sulfonyl chloride product should precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the collected solid thoroughly with copious amounts of cold deionized water to remove residual acids. Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent if necessary, though this risks hydrolysis.

Part 3: Troubleshooting & Safety

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Hydrolysis of Product: The sulfonyl chloride is highly sensitive to water and can hydrolyze back to the sulfonic acid during work-up.[6][8] | Perform the quench and filtration steps as quickly as possible. Use ice-cold water for washing. Ensure the product is dried thoroughly and immediately.[8] |

| Incomplete Reaction: The quinolinone substrate may be deactivated or poorly soluble, requiring more forcing conditions. | Increase the reaction time or gently heat the reaction mixture. Ensure an adequate excess of chlorosulfonic acid is used.[6] | |

| Formation of Diaryl Sulfone Byproduct | Insufficient Excess of Reagent: The intermediate sulfonic acid can react with another molecule of the starting material. | Always use a sufficient molar excess (at least 5 eq) of chlorosulfonic acid. Add the quinolinone to the acid, not vice-versa, to maintain an excess of the sulfonating agent throughout.[6] |

| Product is a Gummy Oil, Not a Solid | Presence of Impurities: Unreacted starting material or byproducts can prevent crystallization. | Ensure the reaction has gone to completion. Wash the crude product thoroughly. Consider trituration with a non-polar solvent to induce solidification. |

| Formation of Isomeric Products | Impurities in Starting Material: Isomeric impurities in the initial quinolinone will lead to a mixture of sulfonated products.[6] | Use highly pure starting material. If isomers are formed, purification by column chromatography or recrystallization will be necessary. |

Critical Safety Precautions

Chlorosulfonic acid is a highly corrosive and reactive chemical that requires strict safety protocols.

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear acid-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a full-face shield.[9]

-

Violent Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and corrosive HCl gas.[7] NEVER add water to chlorosulfonic acid. Always add the acid slowly to ice/water during the quenching step.[9] Ensure all glassware is scrupulously dry.[8]

-

Handling Spills: In case of a spill, do NOT use water. Neutralize small spills with an inert absorbent material like dry sand or vermiculite.[9] Ensure spill kits are readily available.

-

Emergency Equipment: An emergency safety shower and eyewash station must be immediately accessible in the work area.[5]

Part 4: Characterization of Products

The successful synthesis of the quinolinone sulfonyl chloride can be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C): Provides structural confirmation and assesses isomeric purity. The aromatic proton signals will shift and show a new splitting pattern consistent with the substitution pattern (e.g., for 6-substitution on a 2-quinolinone).

-

Infrared (IR) Spectroscopy: Shows characteristic stretching frequencies for the S=O bonds of the sulfonyl chloride group, typically in the ranges of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Note that hydrolysis to the sulfonic acid can sometimes be observed during analysis, especially with ESI-MS.[10]

References

-

Chlorosulfonic Acid - Veolia North America. (Available at: [Link])

-

Directing Effects - ChemTalk. (Available at: [Link])

-

Electrophilic aromatic directing groups - Wikipedia. (Available at: [Link])

-

synthesis of 4-amino-3-quinolinesulfonic acids and 4-aminoquinolines - HETEROCYCLES. (Available at: [Link])

-

Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline | Request PDF. (Available at: [Link])

-

Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. (Available at: [Link])

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC. (Available at: [Link])

-

1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. (Available at: [Link])

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PubMed. (Available at: [Link])

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (Available at: [Link])

-

Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides - ResearchGate. (Available at: [Link])

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - JSciMed Central. (Available at: [Link])

-

Electrophilic substitution: via addition-elimination (SEAr) in the pyrrolic ring. (Available at: [Link])

-

chlorosulfonyl isocyanate - Organic Syntheses Procedure. (Available at: [Link])

-

Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC. (Available at: [Link])

-

Determining Directing Effects in Electrophilic Aromatic Substitutions - YouTube. (Available at: [Link])

-

Chlorosulfuric acid - Wikipedia. (Available at: [Link])

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC. (Available at: [Link])

-

What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. (Available at: [Link])

-

4-Quinolone - Wikipedia. (Available at: [Link])

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (Available at: [Link])

-

Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry | Request PDF - ResearchGate. (Available at: [Link])

-

Engineering the Specificity of Antibacterial Fluoroquinolones: Benzenesulfonamide Modifications at C-7 of Ciprofloxacin Change Its Primary Target in Streptococcus pneumoniae from Topoisomerase IV to Gyrase - PMC. (Available at: [Link])

-

Our Evolving Understanding of the Mechanism of Quinolones - PMC. (Available at: [Link])

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (Available at: [Link])

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC. (Available at: [Link])

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemithon.com [chemithon.com]

- 10. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl Chloride in Small Molecule Drug Discovery

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on the deployment of bifunctional, privileged scaffolds. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (CAS: 947499-04-9) represents a highly versatile building block that bridges two critical pharmacophoric elements: the metabolically stable 3,4-dihydro-2(1H)-quinolinone (lactam) core and a highly reactive sulfonyl chloride moiety. This application note details the chemical rationale, physicochemical properties, and validated protocols for integrating this compound into high-throughput sulfonamide library synthesis, specifically targeting nuclear receptors, proteases, and GPCRs.

Chemical Rationale & Structural Significance

The Privileged 2-Oxo-Tetrahydroquinoline Scaffold

The 3,4-dihydro-2(1H)-quinolinone (2-oxo-tetrahydroquinoline) motif is a well-documented privileged scaffold in medicinal chemistry [3]. It is the core structural element in several blockbuster drugs (e.g., aripiprazole, cilostazol) due to its ability to act as a conformationally restricted peptide bond bioisostere. The lactam moiety provides both a directional hydrogen bond donor (N-H) and acceptor (C=O), facilitating high-affinity interactions with kinase hinge regions and GPCR allosteric pockets.

Overcoming Metabolic Liabilities via Scaffold Hopping

A recurring challenge in drug development is the rapid cytochrome P450 (CYP450)-mediated oxidation of standard tetrahydroquinoline sulfonamides at the alpha-carbon. By employing a "carbonyl migration" or scaffold hopping strategy to introduce the 2-oxo group, medicinal chemists can effectively block this metabolic soft spot. Recent studies have demonstrated that replacing a tetrahydroquinoline core with a 2-oxo-tetrahydroquinoline motif significantly enhances metabolic stability in liver microsomes, extends in vivo half-life, and improves oral bioavailability [1].

The Sulfonyl Chloride Handle

Sulfonamides are ubiquitous in modern pharmacopeia, prized for their metabolic stability, increased polar surface area, and strong hydrogen-bonding capabilities. The 7-sulfonyl chloride position on this scaffold allows for rapid, high-yielding parallel synthesis of diverse sulfonamide libraries via simple amidation reactions [4].

Physicochemical Properties

To facilitate accurate stoichiometric calculations and predictive ADME modeling, the key physicochemical properties of the building block are summarized in Table 1 .

Table 1: Physicochemical and Structural Data

| Property | Value |

| Chemical Name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride |

| Synonyms | 3,4-dihydro-2(1H)-quinolinone-7-sulfonyl chloride |

| CAS Registry Number | 947499-04-9 |

| Molecular Formula | C9H8ClNO3S |

| Molecular Weight | 245.68 g/mol |

| SMILES | O=C1CCC2=C(N1)C=C(S(=O)(=O)Cl)C=C2 |

| Pharmacophoric Features | H-bond donor (1), H-bond acceptors (3), Aromatic ring (1) |

| Typical Appearance | Pale yellow to off-white crystalline solid |

Strategic Pipeline Applications

The integration of this scaffold has yielded significant breakthroughs across multiple therapeutic areas:

-

Selective Glucocorticoid Receptor Modulators (SGRMs): Sulfonamide-2-oxo-tetrahydroquinoline derivatives have been synthesized to dissociate the transactivation from the transrepression of the glucocorticoid receptor. This structural class mitigates the severe side effects of traditional steroids while maintaining potent anti-inflammatory activity [1].

-

RORγt Inverse Agonists: N-sulfonamide-tetrahydroquinolines are potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). They are currently being heavily investigated for the treatment of autoimmune diseases, such as psoriasis, by inhibiting Th17 cell differentiation [2].

-

Non-Covalent Protease Inhibitors: The rigid 2-oxo-tetrahydroquinoline core has been successfully utilized to design non-covalent inhibitors for viral proteases (e.g., SARS-CoV-2 Mpro), where the lactam core engages in critical hydrogen-bonding networks within the active site [3].

Experimental Protocol: High-Throughput Parallel Sulfonamide Synthesis

To maximize the utility of 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in library generation, the following self-validating protocol utilizes polymer-supported scavengers.

Causality of Design: Traditional liquid-liquid extraction is a bottleneck in parallel synthesis. By utilizing polymer-supported (PS) reagents, we eliminate aqueous workups. Pyridine is selected over triethylamine as it acts as both a base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction with sterically hindered amines.

Materials Required:

-

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (0.1 M in anhydrous CH₂Cl₂)

-

Diverse primary and secondary amine library (0.2 M in anhydrous CH₂Cl₂ or THF)

-

Anhydrous Pyridine

-

PS-Trisamine resin (loading ~4.0 mmol/g)

-

PS-Isocyanate resin (loading ~1.5 mmol/g)

-

96-well deep-well reaction blocks with fritted bottoms

Step-by-Step Methodology:

-